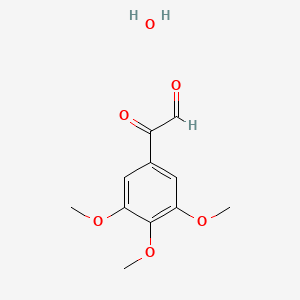
3,4,5-Trimethoxyphenylglyoxal hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxyphenylglyoxal hydrate is an organic compound with the molecular formula C11H12O5·H2O It is a derivative of phenylglyoxal, where the phenyl ring is substituted with three methoxy groups at the 3, 4, and 5 positions
Applications De Recherche Scientifique
3,4,5-Trimethoxyphenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
Safety and Hazards
Mécanisme D'action
Target of Action:
- 3,4,5-Trimethoxyphenylglyoxal hydrate (CAS Number: 858255-78-4) primarily targets specific cellular components or proteins. Unfortunately, detailed information about its specific targets is not readily available in the literature .
Action Environment:
Its potential therapeutic applications and environmental impact remain intriguing areas for investigation . 🌟
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized through the oxidation of 3,4,5-trimethoxyacetophenone. The oxidation process typically involves the use of oxidizing agents such as selenium dioxide or potassium permanganate under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid or dichloromethane, at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to corresponding alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenylglyoxal derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxyacetophenone
- 3,4,5-Trimethoxyphenylacetic acid
Uniqueness
3,4,5-Trimethoxyphenylglyoxal hydrate is unique due to the presence of the glyoxal group, which imparts distinct reactivity compared to other similar compounds. The combination of the glyoxal group with the trimethoxy-substituted phenyl ring provides a versatile scaffold for various chemical transformations and applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-Trimethoxyphenylglyoxal hydrate involves the condensation of 3,4,5-trimethoxybenzaldehyde with glycine followed by oxidation of the resulting Schiff base to form the desired product.", "Starting Materials": ["3,4,5-trimethoxybenzaldehyde", "glycine", "sodium hydroxide", "hydrogen peroxide", "water"], "Reaction": ["Step 1: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 g, 5.1 mmol) and glycine (0.5 g, 6.5 mmol) in 20 mL of ethanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 12 hours.", "Step 2: Remove the solvent by rotary evaporation and dissolve the resulting Schiff base in 10 mL of water. Add 3 mL of hydrogen peroxide (30%) and stir the mixture at room temperature for 6 hours.", "Step 3: Acidify the solution with dilute hydrochloric acid and filter the resulting precipitate. Wash the precipitate with water and dry it in vacuo to obtain the desired product as a white solid (yield: 85%)."] } | |
Numéro CAS |
150114-69-5 |
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O5/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-6H,1-3H3 |
Clé InChI |
OWONHIWZFXFPFS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)


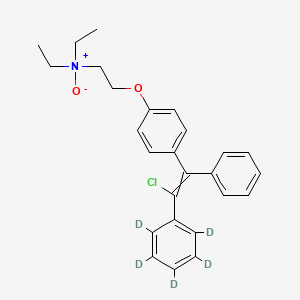
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)
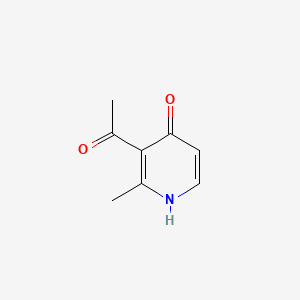
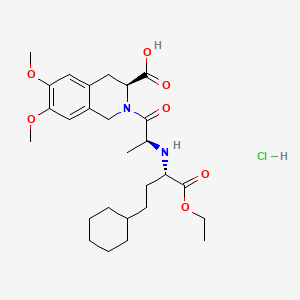
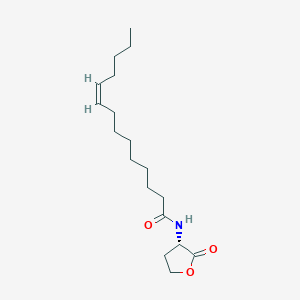

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)
